molecular formula C15H17Cl2N3 B591465 (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 20028-34-6

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B591465
CAS No.: 20028-34-6
M. Wt: 310.222
InChI Key: VVWMJZHIPOQCFG-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C15H17Cl2N3. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by subsequent reactions to introduce the benzyl and methanamine groups. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with biological membranes, making it more effective in certain applications compared to its simpler analogs .

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;;/h1-9H,10-11,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWMJZHIPOQCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20028-34-6
Record name 20028-34-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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